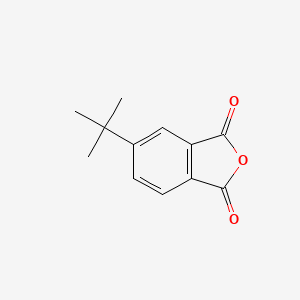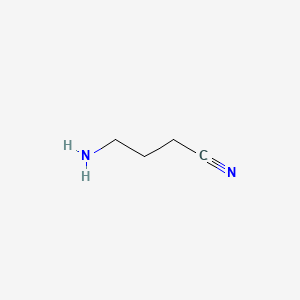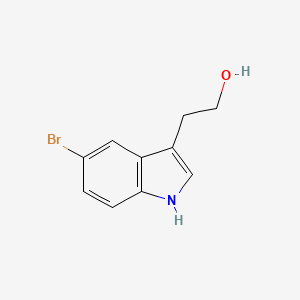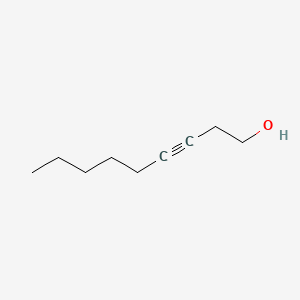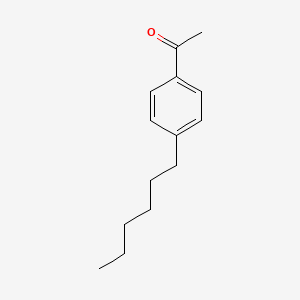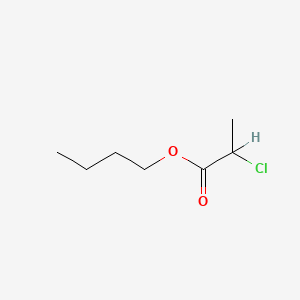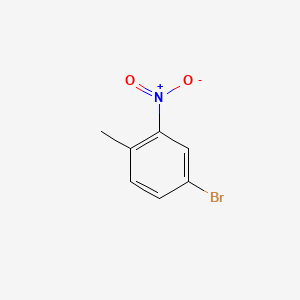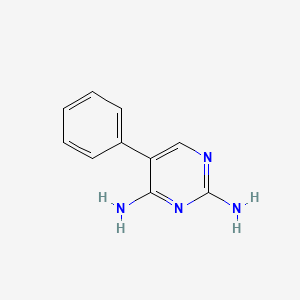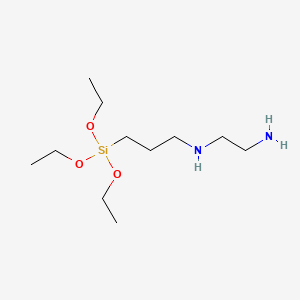
N-(3-Triéthoxysilylpropyl)éthylènediamine
Vue d'ensemble
Description
N-(3-Triethoxysilylpropyl)ethylenediamine is used as an adhesion promoter at organic/inorganic interfaces, for modification of surfaces (corrosion prevention, component of primers) or silicone-polymers or as a crosslinker (moisture crosslinking of polymers) . It has also been used as an organic ligand for the surface modification of silica gel to uptake heavy metal ions .
Synthesis Analysis
A new N-(3-Triethoxysilylpropyl)ethylenediamine-functionalized hollow mesoporous silica sphere (DA-HMSS) was synthesized by a two-step self-templating method, including hydrolysis and co-condensation of tetraethyl orthosilicate and N-(3-Triethoxysilylpropyl)ethylenediamine in the presence of ammonia solution .Molecular Structure Analysis
The molecular formula of N-(3-Triethoxysilylpropyl)ethylenediamine is C11H28N2O3Si . The InChI Key is SZBIXNNLIKDOEJ-UHFFFAOYSA-N .Chemical Reactions Analysis
N-(3-Triethoxysilylpropyl)ethylenediamine can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes .Physical And Chemical Properties Analysis
N-(3-Triethoxysilylpropyl)ethylenediamine is a clear colorless to light yellow liquid . It has a refractive index of 1.444 (lit.) , a boiling point of 146 °C/15 mmHg (lit.) , and a density of 1.028 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Modification de Surface pour la Capture des Métaux Lourds
N-(3-Triéthoxysilylpropyl)éthylènediamine: est utilisé comme ligand organique pour la modification de surface du gel de silice . Cette modification améliore la capacité du gel de silice à adsorber les métaux lourds des solutions, ce qui en fait un outil précieux dans les efforts de nettoyage de l'environnement. Le gel de silice modifié peut être utilisé pour éliminer les ions métalliques lourds toxiques des eaux usées, réduisant ainsi la pollution environnementale et atténuant les risques pour la santé associés à l'exposition aux métaux lourds.
Fonctionnalisation des Nanotubes de Carbone
Le composé peut réagir avec des nanotubes de carbone fluorés (F-CNT) pour former des nanotubes de carbone fonctionnalisés à l'aminoalkylalkoxysilane . Ce processus de fonctionnalisation confère de nouvelles propriétés aux nanotubes de carbone, telles qu'une meilleure solubilité dans les solvants, ce qui peut être bénéfique pour leur utilisation dans les matériaux composites, les capteurs et la nanoélectronique.
Adsorbant du Nickel à partir des Solutions Aqueuses
Des recherches ont montré que la This compound fonctionnalisée avec de l'argile saponite peut être un adsorbant efficace pour les ions nickel dans l'eau . La saponite modifiée présente une capacité d'adsorption accrue et peut être régénérée, conservant plus de 90 % de sa capacité d'adsorption d'origine. Cette application est particulièrement pertinente pour les industries où le nickel est présent dans les flux de déchets.
Agent de Couplage pour les Polymères et les Matériaux Inorganiques
Ce composé sert d'agent de couplage qui lie chimiquement les polymères organiques aux matériaux inorganiques . Il est utilisé pour améliorer les propriétés physiques, mécaniques et électriques des composites, améliorant ainsi leur résistance à l'eau et leurs caractéristiques de vieillissement. Il convient aux résines thermodurcissables comme l'époxy, la phénolique, le polyuréthane et la mélamine, ainsi qu'aux résines thermoplastiques telles que le polystyrène, le PVC et les polyamides.
Amélioration des Stratifiés de Résine
This compound: est efficace pour améliorer les performances des matériaux stratifiés de résine . Il est particulièrement bénéfique pour les résines telles que l'époxy, la phénolique, la mélamine et le furane, utilisées dans diverses applications industrielles. Les stratifiés améliorés présentent de meilleures propriétés physiques et une meilleure durabilité.
Traitement des Fibres de Verre
Le composé est largement utilisé comme finition pour les fibres de verre . Il améliore la liaison entre les fibres de verre et la matrice dans les composites, conduisant à une résistance mécanique et une durabilité accrues. Il est également utilisé pour traiter d'autres matériaux siliceux comme les billes de verre, la silice, le talc, la mica, l'argile et les cendres volantes.
Mécanisme D'action
Target of Action
N-(3-Triethoxysilylpropyl)ethylenediamine, also known as N1-(3-(Triethoxysilyl)propyl)ethane-1,2-diamine, is primarily used as an organic ligand for the surface modification of materials . Its primary targets are surfaces such as silica gel and carbon nanotubes .
Mode of Action
This compound interacts with its targets through a process known as silanization . It forms a covalent bond with the surface of the target material, modifying its properties. For example, it can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes .
Result of Action
The primary result of N-(3-Triethoxysilylpropyl)ethylenediamine’s action is the modification of the surface properties of the target material. For instance, it has been used to uptake heavy metal ions from silica gel . It can also functionalize carbon nanotubes, potentially enhancing their utility in various applications .
Action Environment
The efficacy and stability of N-(3-Triethoxysilylpropyl)ethylenediamine can be influenced by various environmental factors. For example, the process of silanization is typically carried out under specific conditions of temperature and pH. Additionally, the presence of moisture can influence the hydrolysis and condensation reactions involved in silanization .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-Triethoxysilylpropyl)ethylenediamine in lab experiments include its low cost, its low toxicity, and its low volatility. It is also relatively easy to synthesize and store. However, one of the major limitations of using N-(3-Triethoxysilylpropyl)ethylenediamine in lab experiments is its low solubility in water. This can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the use of N-(3-Triethoxysilylpropyl)ethylenediamine in scientific research. These include the study of its effects on other biochemical and physiological processes, such as cell signaling and gene expression; the development of new methods for synthesizing N-(3-Triethoxysilylpropyl)ethylenediamine; and the exploration of its potential applications in drug delivery and in the development of new therapeutic agents. Additionally, further research is needed to understand the mechanism of action of N-(3-Triethoxysilylpropyl)ethylenediamine and its potential toxicity.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
N-(3-Triethoxysilylpropyl)ethylenediamine plays a significant role in biochemical reactions due to its ability to form stable bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its amine groups, which can form covalent bonds with carboxyl groups on proteins and other biomolecules. This interaction is crucial for the immobilization of enzymes on solid supports, enhancing their stability and reusability .
Cellular Effects
N-(3-Triethoxysilylpropyl)ethylenediamine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with cell surface receptors and intracellular proteins. For instance, it has been used to modify the surface of silica nanoparticles, which can then be used to deliver drugs or other therapeutic agents to specific cells, thereby influencing cellular functions .
Molecular Mechanism
The molecular mechanism of N-(3-Triethoxysilylpropyl)ethylenediamine involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins through its amine groups, leading to enzyme inhibition or activation. Additionally, it can influence gene expression by interacting with DNA or RNA molecules. These interactions can result in changes in cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-Triethoxysilylpropyl)ethylenediamine can change over time. The compound is relatively stable, but it can undergo hydrolysis in the presence of water, leading to the formation of silanol groups. These silanol groups can further react with other biomolecules, potentially altering the compound’s effects on cellular functions. Long-term studies have shown that the compound can have sustained effects on cellular functions, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of N-(3-Triethoxysilylpropyl)ethylenediamine in animal models vary with different dosages. At low doses, the compound can enhance cellular functions and promote cell growth. At high doses, it can cause toxic effects, including cell death and tissue damage. These threshold effects are crucial for determining the safe and effective use of the compound in various applications .
Metabolic Pathways
N-(3-Triethoxysilylpropyl)ethylenediamine is involved in several metabolic pathways. It can interact with enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels. For example, it can enhance the activity of certain enzymes by stabilizing their structure, leading to increased metabolic activity .
Transport and Distribution
Within cells and tissues, N-(3-Triethoxysilylpropyl)ethylenediamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution within cells can affect its overall activity and function, making it essential to understand these processes for effective application .
Subcellular Localization
The subcellular localization of N-(3-Triethoxysilylpropyl)ethylenediamine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can be localized to the cell membrane, where it can interact with cell surface receptors, or to the nucleus, where it can influence gene expression .
Propriétés
IUPAC Name |
N'-(3-triethoxysilylpropyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28N2O3Si/c1-4-14-17(15-5-2,16-6-3)11-7-9-13-10-8-12/h13H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJVFBCDVXYHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNCCN)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28N2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
191718-72-6 | |
| Record name | 1,2-Ethanediamine, N1-[3-(triethoxysilyl)propyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191718-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4074647 | |
| Record name | 1,2-Ethanediamine, N1-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5089-72-5 | |
| Record name | N-(β-Aminoethyl)-γ-aminopropyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5089-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-(3-(triethoxysilyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005089725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1-[3-(triethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediamine, N1-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(triethoxysilyl)propyl]ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-Triethoxysilylpropyl)ethylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ4EXB3ESF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



